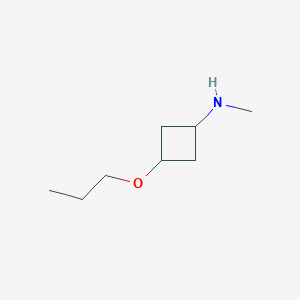
n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Amino-pyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness: What sets n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C10H20N4O3S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
N-[2-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H20N4O3S/c1-8-9(10(17-3)14(2)13-8)7-11-5-6-12-18(4,15)16/h11-12H,5-7H2,1-4H3 |
Clave InChI |
KBSJXTQSAAVWFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1CNCCNS(=O)(=O)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)
![N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14909029.png)








![N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909073.png)

![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
